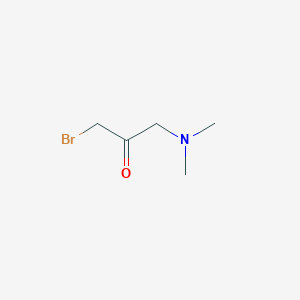
2-Propanone, 1-bromo-3-(dimethylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanone, 1-bromo-3-(dimethylamino)-, also known as 1-bromo-3-(dimethylamino)-2-propanone, is an organic compound with the molecular formula C5H10BrNO and a molecular weight of 180.04 g/mol . This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a ketone functional group within its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-bromo-3-(dimethylamino)- typically involves the bromination of 3-(dimethylamino)-2-propanone. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
On an industrial scale, the production of 2-Propanone, 1-bromo-3-(dimethylamino)- follows similar synthetic routes but may involve more efficient and scalable processes. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and purity while minimizing waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanone, 1-bromo-3-(dimethylamino)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH). These reactions are typically carried out in aqueous or alcoholic solvents at moderate temperatures.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in aprotic solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Nucleophilic Substitution: Products include substituted 3-(dimethylamino)-2-propanones.
Oxidation: Major products are oximes and hydrazones.
Reduction: The primary product is 3-(dimethylamino)-2-propanol.
Wissenschaftliche Forschungsanwendungen
2-Propanone, 1-bromo-3-(dimethylamino)- has several applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and cancer.
Wirkmechanismus
The mechanism of action of 2-Propanone, 1-bromo-3-(dimethylamino)- involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propanone, 1-(dimethylamino)-: Lacks the bromine atom, resulting in different reactivity and applications.
1-(6-Bromo-2-pyridinyl)-3-(dimethylamino)-2-propen-1-one: Contains a pyridine ring, which imparts unique electronic properties and reactivity.
Uniqueness
2-Propanone, 1-bromo-3-(dimethylamino)- is unique due to the presence of both a bromine atom and a dimethylamino group, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C5H10BrNO |
|---|---|
Molekulargewicht |
180.04 g/mol |
IUPAC-Name |
1-bromo-3-(dimethylamino)propan-2-one |
InChI |
InChI=1S/C5H10BrNO/c1-7(2)4-5(8)3-6/h3-4H2,1-2H3 |
InChI-Schlüssel |
YVLRLOJNYCVFFW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Chlorophenyl)-5-fluorobenzo[d]thiazole](/img/structure/B13804280.png)
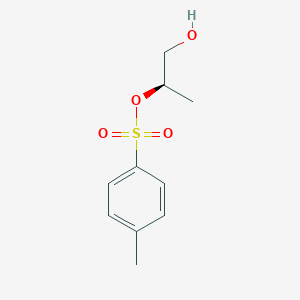


![2-ethyl-6-methyl-5,7-dihydro-4H-furo[2,3-c]pyridine](/img/structure/B13804292.png)
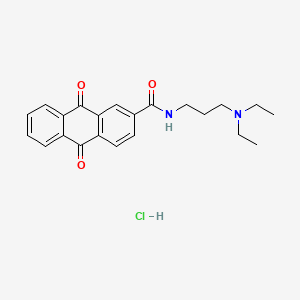
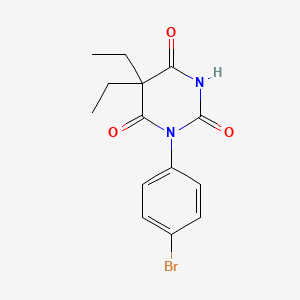
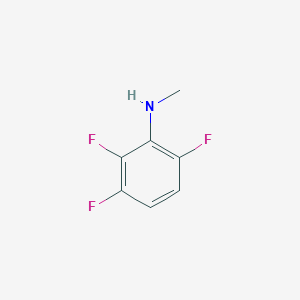

![6-(3-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13804328.png)
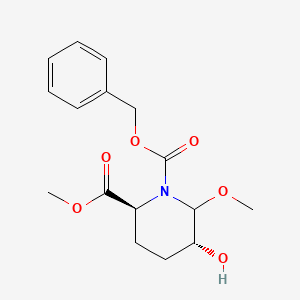
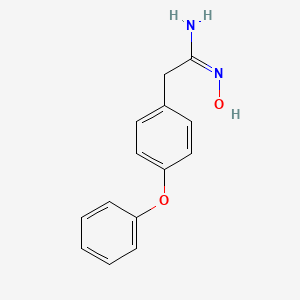
![(4aR,5aS,8aR,13aS,15aR,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate;hydrochloride](/img/structure/B13804343.png)

